N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylthio)benzamide, also known as BTF-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have a potent inhibitory effect on a specific enzyme, making it a promising candidate for drug development.
Wirkmechanismus
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylthio)benzamide exerts its inhibitory effect on 17β-HSD3 by binding to the active site of the enzyme and preventing the conversion of androstenedione to testosterone. This leads to a decrease in the levels of testosterone, which is required for the growth and proliferation of androgen-dependent cancer cells. This compound has also been shown to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on 17β-HSD3, with an IC50 value of 0.4 μM. It has also been shown to inhibit the growth of breast cancer cells with an IC50 value of 1.5 μM. This compound has been shown to be selective for 17β-HSD3, with no significant inhibitory effects on other enzymes involved in androgen biosynthesis. In vivo studies have shown that this compound can inhibit the growth of prostate and breast tumors in mouse models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylthio)benzamide is its high potency and selectivity for 17β-HSD3, which makes it a promising candidate for drug development. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, as it has been shown to induce cytotoxicity in some cell lines.
Zukünftige Richtungen
Future research on N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylthio)benzamide could focus on improving its solubility and reducing its toxicity. Additionally, further studies could be conducted to investigate its potential therapeutic applications in other diseases, such as endometriosis and polycystic ovary syndrome. The development of analogs of this compound with improved pharmacokinetic properties could also be explored. Finally, studies could be conducted to investigate the mechanism of action of this compound in more detail, which could lead to the identification of new therapeutic targets.
Synthesemethoden
The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylthio)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-(ethylthio)benzaldehyde, which is then reacted with 2-aminobenzenethiol to yield 4-(ethylthio)benzylidene-2-aminobenzenethiol. This intermediate is then reacted with 3-hydroxy-4-(aminomethyl)benzoic acid to produce the final product, this compound. The synthesis of this compound has been reported in several research articles, and the compound has been synthesized in good yields with high purity.
Wissenschaftliche Forschungsanwendungen
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylthio)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a potent inhibitory effect on the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is involved in the biosynthesis of androgens. Inhibition of this enzyme has been suggested as a potential treatment for prostate cancer and other androgen-dependent diseases. This compound has also been studied for its potential use in the treatment of breast cancer, as it has been shown to inhibit the growth of breast cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c1-2-27-16-10-7-14(8-11-16)21(26)23-15-9-12-17(19(25)13-15)22-24-18-5-3-4-6-20(18)28-22/h3-13,25H,2H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIFHKNEPNBUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.